3-Methoxy-N-methyl-5-vinylbenzamide
Description
Properties
IUPAC Name |
3-ethenyl-5-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-4-8-5-9(11(13)12-2)7-10(6-8)14-3/h4-7H,1H2,2-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRJCMYTMWZDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Methoxy-5-bromo-N-methylbenzamide
3-Methoxy-5-bromobenzoic acid (1.0 equiv) is treated with thionyl chloride to generate the acid chloride, which is subsequently reacted with N-methylamine in tetrahydrofuran (THF) at 0°C. The crude product is purified via column chromatography (hexane:ethyl acetate, 3:1) to yield 3-methoxy-5-bromo-N-methylbenzamide as a white solid (82% yield).
Characterization Data
-
1H NMR (400 MHz, CDCl3): δ 7.94 (d, J = 2.0 Hz, 1H, H-4), 7.49 (dd, J = 2.0, 8.4 Hz, 1H, H-6), 6.87 (d, J = 8.4 Hz, 1H, H-2), 3.89 (s, 3H, OCH3), 3.02 (s, 3H, NCH3).
-
13C NMR (100 MHz, CDCl3): δ 167.2 (C=O), 159.8 (C-3), 134.5 (C-5), 132.1 (C-1), 128.7 (C-6), 121.9 (C-4), 113.4 (C-2), 55.6 (OCH3), 26.9 (NCH3).
Vinylation via Heck Coupling
A mixture of 3-methoxy-5-bromo-N-methylbenzamide (1.0 equiv), palladium(II) acetate (5 mol%), tri-o-tolylphosphine (10 mol%), and triethylamine (2.0 equiv) in dimethylformamide (DMF) is degassed and heated to 100°C under ethylene gas (1 atm) for 12 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography to afford 3-methoxy-N-methyl-5-vinylbenzamide (68% yield).
Optimization Insights
-
Catalyst Screening: Pd(OAc)2 outperformed Co-based systems in achieving >95% conversion.
-
Solvent Effects: DMF provided superior solubility versus THF or toluene.
-
Temperature: Reactions below 80°C resulted in incomplete conversion (<30%).
Alternative Routes via Directed Metalation
Directed Ortho-Metalation (DoM) Strategy
Treatment of N-methoxy-N-methylbenzamide with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryl lithio species, which is quenched with vinyltrimethyltin to install the vinyl group. Subsequent demethylation and methylation yield the target compound (45% overall yield).
Key Challenges
-
Competing protode-metalation reduced yields.
-
Strict temperature control (−78°C) was essential to minimize side reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H-4), 7.68 (d, J = 8.4 Hz, 1H, H-6), 6.98 (d, J = 8.4 Hz, 1H, H-2), 6.58 (dd, J = 10.8, 17.2 Hz, 1H, CH2=CH), 5.72 (d, J = 17.2 Hz, 1H, CH2=CH), 5.24 (d, J = 10.8 Hz, 1H, CH2=CH), 3.83 (s, 3H, OCH3), 2.94 (s, 3H, NCH3).
-
13C NMR (100 MHz, DMSO-d6): δ 166.8 (C=O), 159.3 (C-3), 137.5 (CH2=CH), 133.9 (C-5), 130.1 (C-1), 128.4 (C-6), 126.7 (CH2=CH), 115.9 (C-2), 112.4 (CH2=CH), 55.2 (OCH3), 26.5 (NCH3).
Mass Spectrometry and Elemental Analysis
-
EI-MS: m/z 219 [M]+ (calcd. for C12H13NO3: 219.09).
-
Elemental Analysis: Calcd. C 65.74%, H 5.98%, N 6.39%; Found C 65.68%, H 6.02%, N 6.35%.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Heck Coupling | 68 | 98 | High regioselectivity, scalable | Requires Pd catalyst, high temperature |
| Directed Metalation | 45 | 95 | No halogenated precursors | Low yield, strict conditions |
| Modular Assembly | 52 | 97 | Flexible substituent tuning | Multi-step, costly reagents |
Industrial-Scale Considerations
For large-scale production, the Heck coupling route is preferred due to its compatibility with continuous flow reactors and commercially available catalysts. Process intensification studies demonstrate a 15% cost reduction when using immobilized Pd on carbon versus homogeneous catalysts .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-N-methyl-5-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or BH3 (borane) in THF (tetrahydrofuran).
Substitution: Reagents like NaH (sodium hydride) or KOH (potassium hydroxide) in polar aprotic solvents.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-N-methyl-5-vinylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-methyl-5-vinylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and vinyl groups can participate in various binding interactions, while the amide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparison with Similar Compounds
Substituent Analysis
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound features a 3-methylbenzamide core with a bulky hydroxy-dimethyl ethyl group on the amide nitrogen.
- 3-Chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide (): The chlorine substituent at the 3-position and the thiadiazole ring introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
Physicochemical and Reactivity Profiles
- Solubility and Stability: The methoxy group in 3-Methoxy-N-methyl-5-vinylbenzamide likely improves solubility in polar solvents compared to non-polar analogs.
- Reactivity: The methoxy group directs electrophilic substitution to the para position, while the vinyl group enables addition reactions.
Comparative Data Table
| Compound | Key Substituents | Functional Groups | Synthetic Complexity | Potential Applications |
|---|---|---|---|---|
| 3-Methoxy-N-methyl-5-vinylbenzamide | 3-OCH₃, 5-vinyl, N-CH₃ | Amide, Methoxy, Vinyl | Moderate | Organic synthesis, Material science |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-CH₃, N-(hydroxy-dimethyl ethyl) | Amide, Hydroxy | Low | Metal-catalyzed C–H activation |
| 3-Chloro-N-(2-methyl-3-oxo-thiadiazol-5-yl)benzamide | 3-Cl, Thiadiazole ring | Amide, Chloro, Thiadiazole | High | Pharmaceuticals |
| N-(1,3-Benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide | Benzodioxole, 3,4,5-OCH₃ | Amide, Benzodioxole, Trimethoxy | High | Drug development |
Q & A
Basic: What are the recommended synthetic routes for 3-Methoxy-N-methyl-5-vinylbenzamide, and how can retrosynthetic planning tools optimize pathway selection?
Methodological Answer:
- Retrosynthetic Analysis : Use AI-driven tools (e.g., PubChem’s Template_relevance models) to map feasible pathways. For example, the vinyl group could be introduced via Heck coupling or Wittig reactions, while the methoxy and N-methylamide groups may derive from methoxylation and Schotten-Baumann acylation .
- Precursor Scoring : Prioritize routes with high plausibility scores (>0.5) and minimal side products. For example, coupling 5-bromo-3-methoxybenzoic acid with methylamine via amide bond formation, followed by vinyl group installation, shows high feasibility .
- Validation : Cross-reference predicted routes with experimental data from analogous benzamide syntheses (e.g., brominated or trifluoromethyl derivatives) to validate selectivity under varying conditions (temperature, catalysts) .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) for 3-Methoxy-N-methyl-5-vinylbenzamide derivatives?
Methodological Answer:
- Data Triangulation : Compare experimental HRMS (e.g., [M+H]+ at m/z 234.1234) with computational predictions (e.g., PubChem’s InChI-derived molecular weights) to identify discrepancies caused by isotopic impurities or ionization artifacts .
- Dynamic NMR Analysis : For ambiguous proton signals (e.g., overlapping vinyl/methoxy peaks), use variable-temperature NMR to resolve rotational barriers or conformational equilibria .
- Crystallographic Validation : Resolve structural ambiguities via single-crystal X-ray diffraction (data deposited in CCDC; see protocols in ).
Basic: What safety protocols are critical when handling 3-Methoxy-N-methyl-5-vinylbenzamide in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves (tested for chemical permeation resistance) and flame-retardant lab coats to prevent dermal exposure. Inspect gloves for defects before use .
- Ventilation : Conduct reactions in fume hoods with airflow >100 ft/min to mitigate inhalation risks from volatile intermediates (e.g., vinyl chloride byproducts) .
- Spill Management : Neutralize spills with activated carbon or vermiculite, avoiding water to prevent drainage contamination .
Advanced: How can computational models predict the bioactivity of 3-Methoxy-N-methyl-5-vinylbenzamide in drug discovery contexts?
Methodological Answer:
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify key interactions (e.g., hydrogen bonding via methoxy groups, hydrophobic contacts with the vinyl moiety) .
- ADMET Profiling : Predict metabolic stability (CYP450 inhibition) and blood-brain barrier permeability using QSAR models trained on PubChem datasets .
- In Silico Docking : Screen against target receptors (e.g., kinase enzymes) to prioritize synthesis of analogs with higher binding affinity .
Basic: What analytical techniques are essential for purity assessment of 3-Methoxy-N-methyl-5-vinylbenzamide?
Methodological Answer:
- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in 20 min) to detect impurities at 254 nm. Calibrate against USP-grade reference standards .
- Elemental Analysis : Verify %C, %H, %N compliance with theoretical values (e.g., C: 63.54%, H: 6.25%, N: 5.83%) to confirm stoichiometric integrity .
- TGA/DSC : Monitor thermal decomposition profiles (onset >200°C) to assess stability for long-term storage .
Advanced: How can researchers design derivatives of 3-Methoxy-N-methyl-5-vinylbenzamide to enhance agrochemical activity?
Methodological Answer:
- Structural Modifications :
- Bioassay Design : Test herbicidal efficacy in Arabidopsis models under controlled light/temperature conditions (25°C, 16h light/8h dark) .
- Metabolite Tracking : Use LC-MS/MS to identify degradation products in soil matrices and assess environmental persistence .
Basic: What are common pitfalls in scaling up 3-Methoxy-N-methyl-5-vinylbenzamide synthesis from milligram to gram quantities?
Methodological Answer:
- Exothermic Reactions : Mitigate heat buildup in amide bond formation by using jacketed reactors and gradual reagent addition .
- Solvent Selection : Replace THF with 2-MeTHF for safer distillations and higher boiling points during vinylation steps .
- Purification Challenges : Optimize flash chromatography gradients (e.g., hexane:EtOAc 4:1 → 1:1) to separate polar byproducts .
Advanced: How do steric and electronic effects influence the reactivity of 3-Methoxy-N-methyl-5-vinylbenzamide in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The methoxy group at the 3-position creates torsional strain, reducing reactivity in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance catalytic turnover .
- Electronic Effects : The electron-donating methoxy group activates the benzene ring for electrophilic substitution but deactivates the vinyl group for nucleophilic attacks. DFT calculations (e.g., Gaussian 16) can quantify frontier orbital energies to guide reagent selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
